

Comparative NMR Analysis of 1H-Imidazol-2-ylmethanol and Related Compounds

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Compound of Interest

Compound Name: **1H-Imidazol-2-ylmethanol**

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A comprehensive guide to the ^1H and ^{13}C NMR spectral characteristics of **1H-Imidazol-2-ylmethanol**, with a comparative analysis against imidazole and 1-methyl-**1H-imidazol-2-ylmethanol**. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols and tabulated spectral data to aid in structural elucidation and characterization.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers working with heterocyclic compounds, such as those in the imidazole family, a thorough understanding of their NMR spectral properties is crucial for synthesis, characterization, and drug development. This guide presents a detailed ^1H and ^{13}C NMR analysis of **1H-Imidazol-2-ylmethanol** and compares its spectral features with two closely related alternatives: the parent heterocycle, imidazole, and its N-methylated derivative, 1-methyl-**1H-imidazol-2-ylmethanol**. The data is presented in clear, comparative tables, and a detailed experimental protocol for NMR analysis is provided.

Comparative ^1H NMR Data

The ^1H NMR spectrum provides valuable information about the chemical environment of protons within a molecule. The chemical shifts (δ) are indicative of the electronic environment, while the multiplicity and coupling constants (J) reveal the connectivity of neighboring protons.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Data Source
1H-Imidazol-2-ylmethanol	H4/H5	~7.15	s	-	Predicted
H2	-	-	-	-	
CH ₂	~4.60	s	-	-	
OH	Variable	br s	-	-	
NH	~11.6	br s	-	-	
Imidazole	H4/H5	7.15	s	-	[1]
H2	7.73	s	-	[1]	
NH	11.62	br s	-	[1]	
1-Methyl-1H-imidazol-2-ylmethanol	H4/H5	~7.0-7.2	m	-	Inferred from similar structures
H2	-	-	-	-	
CH ₂	~4.5	s	-	-	
CH ₃	~3.6	s	-	-	
OH	Variable	br s	-	-	

Note: The spectral data for **1H-Imidazol-2-ylmethanol** is based on predicted values due to the limited availability of directly citable experimental data in the public domain. The data for 1-methyl-**1H-imidazol-2-ylmethanol** is inferred from publicly available information on similar compounds.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon

atoms.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)	Data Source
1H-Imidazol-2-ylmethanol	C2	~148	Predicted
C4/C5	~121		Predicted
CH ₂	~56		Predicted
Imidazole	C2	135.9	[2]
C4/C5	121.9	[2]	
1-Methyl-1H-imidazol-2-ylmethanol	C2	~149	Inferred from similar structures
C4	~127		Inferred from similar structures
C5	~121		Inferred from similar structures
CH ₂	~55		Inferred from similar structures
CH ₃	~33		Inferred from similar structures

Note: The spectral data for **1H-Imidazol-2-ylmethanol** is based on predicted values. The data for 1-methyl-**1H-imidazol-2-ylmethanol** is inferred from publicly available information on similar compounds.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

- Sample Quantity: Weigh approximately 5-20 mg of the solid sample for ^1H NMR and 20-50 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent can influence chemical shifts.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube (5 mm diameter).
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm, unless the residual solvent peak is used as a reference.

NMR Spectrometer Setup and Data Acquisition:

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Shimming: Shim the magnetic field to achieve optimal homogeneity and resolution.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a standard 90° pulse sequence.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Set an appropriate relaxation delay (e.g., 1-5 seconds).
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

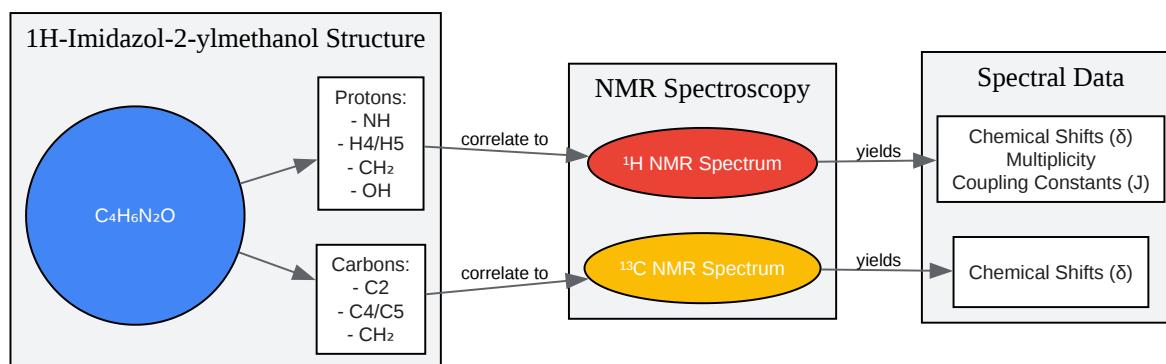
- Acquire a larger number of scans (several hundred to thousands) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Use an appropriate relaxation delay.

Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline for accurate integration and peak identification.
- Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Peak Picking and Integration: Identify all significant peaks and integrate their areas to determine the relative proton ratios.

Visualization of NMR Signal Relationships

The following diagram illustrates the logical relationship between the different proton and carbon environments in **1H-Imidazol-2-ylmethanol** and their expected NMR signals.



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NMR Analysis Workflow for **1H-Imidazol-2-ylmethanol**.

This guide provides a foundational understanding of the NMR characteristics of **1H-Imidazol-2-ylmethanol** and its analogues. The provided data and protocols are intended to assist researchers in the efficient and accurate analysis of these and similar imidazole-containing compounds.

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References

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